![molecular formula C25H30N2O4S B3298103 3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896376-50-4](/img/structure/B3298103.png)
3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Overview
Description
3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for research. In
Scientific Research Applications
- The compound’s structural features suggest potential anticancer activity. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Preclinical studies may reveal its ability to interfere with cell signaling pathways or inhibit specific enzymes involved in cancer progression .
- Given the thiazole moiety, this compound might interact with neural receptors or modulate neurotransmitter systems. Scientists explore its impact on neurodegenerative diseases, neuronal function, and neuroprotection. In vitro and in vivo experiments can shed light on its neuropharmacological properties .
- The triethoxybenzamide scaffold suggests antioxidant potential. Researchers study its ability to scavenge free radicals, protect against oxidative stress, and prevent cellular damage. Biochemical assays and animal models help assess its antioxidant efficacy .
- The thiazole ring and phenyl group hint at anti-inflammatory properties. Investigations focus on its impact on inflammatory pathways, cytokine production, and immune responses. Animal models and cell-based assays provide insights into its anti-inflammatory mechanisms .
- Researchers explore its interactions with enzymes, such as kinases or proteases. The compound’s structure may allow it to bind to active sites, inhibiting enzymatic activity. High-throughput screening and molecular docking studies guide drug discovery efforts .
- By modifying the compound’s structure, scientists can create analogs and evaluate their biological activities. SAR studies help identify key functional groups for potency, selectivity, and pharmacokinetics. This information informs drug design and optimization .
Anticancer Research
Neuropharmacology
Antioxidant Properties
Anti-inflammatory Effects
Chemical Biology and Enzyme Inhibition
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
3,4,5-triethoxy-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-5-29-21-14-19(15-22(30-6-2)23(21)31-7-3)24(28)26-12-11-20-16-32-25(27-20)18-10-8-9-17(4)13-18/h8-10,13-16H,5-7,11-12H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJUCJVSXCRQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC(=N2)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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